Ethyl 2-chloro-6-nitrobenzoate
CAS No.: 172217-16-2
Cat. No.: VC20946935
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172217-16-2 |
---|---|
Molecular Formula | C9H8ClNO4 |
Molecular Weight | 229.62 g/mol |
IUPAC Name | ethyl 2-chloro-6-nitrobenzoate |
Standard InChI | InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 |
Standard InChI Key | DSVPOQALVJHYNO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Identification
Ethyl 2-chloro-6-nitrobenzoate is a substituted benzoic acid ester with the molecular formula C9H8ClNO4 and a molecular weight of 229.61700 . The compound is identified in chemical databases by its unique CAS registry number 172217-16-2 . Structurally, it features a benzoic acid core with an ethyl ester group, along with chloro and nitro substituents at the 2 and 6 positions of the benzene ring, respectively. These functional groups significantly influence the compound's reactivity and physical properties.
The compound's structural identity can be further characterized by its exact mass of 229.01400, which is crucial for mass spectrometric identification . The presence of both electron-withdrawing groups (chloro and nitro) on the aromatic ring creates an interesting electronic distribution that affects the compound's reactivity profile in various chemical transformations.
Comparative Structural Analysis
When comparing Ethyl 2-chloro-6-nitrobenzoate with similar compounds such as Ethyl 2-chloro-5-nitrobenzoate (CAS #16588-17-3), notable differences in physical properties emerge despite sharing the same molecular formula (C9H8ClNO4) . These differences primarily arise from the distinct positions of the nitro group on the aromatic ring, highlighting the significant impact of substitution patterns on chemical behavior and properties.
Physical and Chemical Properties
Ethyl 2-chloro-6-nitrobenzoate exhibits specific physical and chemical properties that are important for understanding its behavior in various applications and reactions. The compound exists as a solid under standard conditions with particular characteristics determined by its molecular structure.
Key Physical Properties
The comprehensive physical properties of Ethyl 2-chloro-6-nitrobenzoate are presented in Table 1, providing essential information for researchers and industrial applications.
Chemical Reactivity
The chemical reactivity of Ethyl 2-chloro-6-nitrobenzoate is primarily influenced by its functional groups. The nitro group serves as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution reactions. Meanwhile, the chloro substituent provides opportunities for metal-catalyzed coupling reactions, making this compound valuable in synthetic organic chemistry.
The ester group presents possibilities for various transformations including hydrolysis, transesterification, and reduction. These reactive sites make Ethyl 2-chloro-6-nitrobenzoate a versatile building block for more complex molecular structures.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides valuable context for understanding Ethyl 2-chloro-6-nitrobenzoate's unique properties and potential applications.
Comparison with Ethyl 2-chloro-5-nitrobenzoate
Despite sharing the same molecular formula (C9H8ClNO4), Ethyl 2-chloro-5-nitrobenzoate exhibits distinct physical properties compared to its 6-nitro isomer. These differences are presented in Table 2:
Relation to Ethyl 2-chloro-6-hydroxybenzoate
Ethyl 2-chloro-6-hydroxybenzoate (CAS #112270-06-1) represents another structurally related compound, differing by the replacement of the nitro group with a hydroxyl group . This structural difference results in:
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Reduced molecular weight (200.62 g/mol vs. 229.61700 g/mol)
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Different reactivity profile due to the hydroxyl group's hydrogen bonding capabilities
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Altered synthetic utility in chemical transformations
The hydroxyl-substituted analog has demonstrated utility in synthetic pathways, particularly in reactions involving allylation as documented in the search results . This suggests potential parallel synthetic applications for Ethyl 2-chloro-6-nitrobenzoate in more complex reaction sequences.
Applications and Uses
Synthetic Applications
Ethyl 2-chloro-6-nitrobenzoate serves as a valuable synthetic intermediate in organic chemistry due to its multiple functional groups that can undergo selective transformations. Its utility likely includes:
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Precursor in pharmaceutical synthesis, particularly for compounds requiring specific aromatic substitution patterns
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Building block for heterocyclic chemistry, leveraging the reactivity of the nitro and chloro groups
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Starting material for the preparation of functionalized benzoic acid derivatives The presence of both the chloro and nitro substituents provides orthogonal reactivity, allowing for selective modification at different positions through appropriate choice of reaction conditions.
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